2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c20-19(21,22)13-5-4-6-14(11-13)23-16(28)12-29-18-25-24-17-26(9-10-27(17)18)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQCIFOMMMWMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by its unique heterocyclic structure. This compound belongs to the imidazo[2,1-c][1,2,4]triazole family, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a phenyl substituent enhances its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol. Its structural complexity includes an imidazole ring fused to a triazole moiety, linked through a thioether bridge to an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₆OS |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 921833-85-4 |
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The imidazo[2,1-c][1,2,4]triazole structure has been linked to various antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively:
- Inhibition against E. coli and S. aureus : Compounds derived from triazoles demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin .
Anticancer Activity
The biological potential of imidazo[2,1-c][1,2,4]triazole derivatives extends to anticancer applications. The mechanism is thought to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. Some studies have reported that these compounds can induce apoptosis in cancer cell lines through various pathways.
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of several triazole derivatives against multiple bacterial strains. The results indicated that modifications on the triazole ring could enhance activity against resistant strains .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of imidazo[2,1-c][1,2,4]triazole derivatives on human cancer cell lines. The findings revealed that certain substitutions on the imidazole ring significantly increased cytotoxicity .
The biological activity of this compound is likely attributed to its ability to interact with various biomolecular targets:
- DNA Gyrase Inhibition : Similar triazole compounds have shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
- Apoptosis Induction in Cancer Cells : The presence of the imidazole and triazole rings may facilitate binding to cellular targets involved in apoptosis pathways .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds similar to 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer activities. For instance, derivatives of imidazo[2,1-c][1,2,4]triazole have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| Other | HCT-116 | IC50 = 3.23 μg/mL |
These findings suggest that the compound may act by inhibiting specific cellular pathways involved in cancer proliferation and survival .
Antimicrobial Activity
Imidazole-containing compounds have been reported to possess broad-spectrum antimicrobial properties. The unique structure of This compound may contribute to its ability to interact with bacterial cell membranes or inhibit essential metabolic enzymes .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Variations in the synthesis process have led to the development of several derivatives with enhanced biological activities.
Table: Synthesis Overview
| Step | Reaction Description |
|---|---|
| 1 | Formation of imidazo[2,1-c][1,2,4]triazole core through cyclization reactions. |
| 2 | Introduction of thioether linkage via nucleophilic substitution reactions. |
| 3 | Final acetamide formation through coupling reactions with trifluoromethyl phenyl groups. |
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in preclinical models:
- A study demonstrated that a structurally similar imidazole derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), indicating potential for further development .
- Molecular docking studies have suggested that these compounds can effectively bind to targets involved in cancer progression and inflammation pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence highlights cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid), which share sulfur-containing side chains but differ fundamentally in their core scaffolds and therapeutic applications . Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Research Findings:
Structural Flexibility : Unlike β-lactam antibiotics, the target compound lacks a strained ring system critical for bacterial transpeptidase inhibition. Instead, its imidazo-triazole core may enable π-π stacking interactions with eukaryotic enzyme active sites .
Sulfur Linkages: Both compounds utilize sulfur atoms for covalent or non-covalent binding, but the thioacetamide in the target compound may favor reversible target engagement over the irreversible acylation mechanism of β-lactams.
Q & A
Q. What are the recommended synthetic routes for 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?
- Methodology : Utilize multi-step organic synthesis involving: (i) Condensation of substituted imidazo-triazole precursors with thiol-containing intermediates. (ii) Coupling with 3-(trifluoromethyl)phenylacetamide via nucleophilic substitution or amide bond formation.
Q. How can the molecular structure of this compound be rigorously characterized?
- Analytical pipeline : (i) X-ray crystallography for absolute configuration (if crystals are obtainable) . (ii) High-resolution mass spectrometry (HRMS) for molecular formula verification. (iii) FT-IR spectroscopy to confirm functional groups (e.g., C=O, C-S, CF) .
Q. What experimental strategies are used to assess its solubility and lipophilicity?
- Tools : Use the SwissADME platform to predict logP, aqueous solubility, and drug-likeness .
- Empirical testing : Perform shake-flask experiments in buffers (pH 1.2–7.4) and measure partitioning in octanol-water systems. Compare results to computational predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Approach : (i) Validate assay conditions (e.g., plasma protein binding, metabolic stability via liver microsomes). (ii) Use physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability discrepancies.
Q. What computational methods are suitable for predicting its biological targets and binding affinity?
- In silico workflow : (i) Molecular docking (AutoDock Vina, Schrödinger) to screen against kinases or inflammatory targets (e.g., COX-2). (ii) Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
Q. How should environmental fate studies be designed to evaluate its ecological impact?
- Framework : (i) Hydrolysis/photolysis assays : Expose to UV light and aqueous buffers; analyze degradation products via LC-MS. (ii) Soil/water partitioning : Use OECD Guideline 106 to measure adsorption coefficients. (iii) Ecotoxicology : Test acute toxicity in Daphnia magna and algae. Reference protocols from long-term environmental projects .
Methodological Challenges & Solutions
Q. What experimental designs are optimal for assessing its pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Design : Implement a randomized block design with repeated measures (e.g., split-plot for dose-response and time-course variables). Use 4–6 replicates per group to ensure statistical power .
- Data integration : Combine HPLC-based plasma concentration measurements with biomarker assays (e.g., cytokine levels for anti-inflammatory studies) .
Q. How can tautomeric or polymorphic forms of this compound affect research outcomes?
- Mitigation strategies : (i) Solid-state NMR or PXRD to identify polymorphs. (ii) Solvent screening during crystallization to isolate dominant tautomers.
- Case example : Thione-thiol tautomerism in triazole derivatives alters bioactivity; stabilize via pH control or co-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
